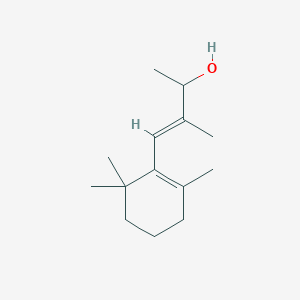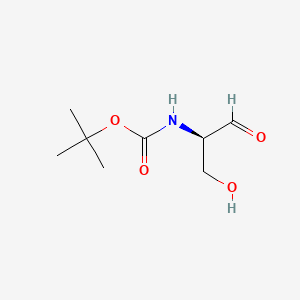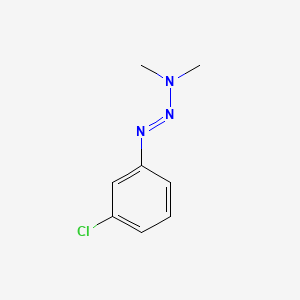
Triazene, 1-(m-chlorophenyl)-3,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3,3-dimethyltriazene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) bonded to an amine group (-NH-)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-3,3-dimethyltriazene can be synthesized through several methods. One common approach involves the reaction of 3-chloroaniline with dimethylamine in the presence of a diazotizing agent such as sodium nitrite and hydrochloric acid. The reaction typically proceeds under cold conditions to ensure the stability of the diazonium intermediate.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Chlorophenyl)-3,3-dimethyltriazene may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3,3-dimethyltriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can yield amines or hydrazines.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of different substituted triazenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under mild conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines or hydrazines.
Substitution: Substituted triazenes with various functional groups.
Scientific Research Applications
1-(3-Chlorophenyl)-3,3-dimethyltriazene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3,3-dimethyltriazene involves its interaction with molecular targets such as enzymes and receptors. The diazo group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or alteration of receptor function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3,3-dimethyltriazene
- 1-(3-Bromophenyl)-3,3-dimethyltriazene
- 1-(3-Fluorophenyl)-3,3-dimethyltriazene
Comparison: 1-(3-Chlorophenyl)-3,3-dimethyltriazene is unique due to the presence of the chlorine atom at the meta position of the phenyl ring. This structural feature influences its reactivity and biological activity compared to other similar compounds. For instance, the electron-withdrawing effect of the chlorine atom can enhance the compound’s stability and alter its interaction with biological targets.
Properties
CAS No. |
20241-05-8 |
|---|---|
Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.64 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H10ClN3/c1-12(2)11-10-8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
InChI Key |
XJRXTTURVBVZRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)

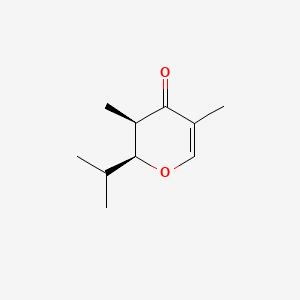
![1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)](/img/structure/B13818376.png)
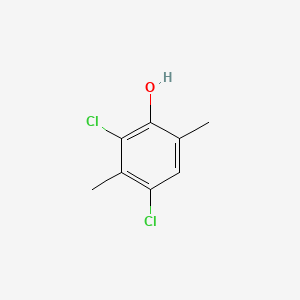

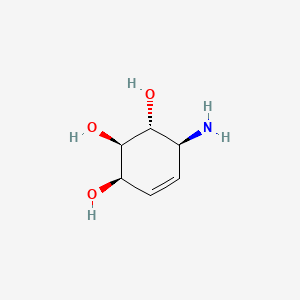
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
